molecular formula C26H20 B14433475 2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene CAS No. 80499-92-9

2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene

Cat. No.: B14433475
CAS No.: 80499-92-9
M. Wt: 332.4 g/mol
InChI Key: LZOHGMTWNMPUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is an organic compound that features a biphenyl group attached to a dihydrophenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene typically involves the coupling of biphenyl derivatives with dihydrophenanthrene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals .

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling and function .

Comparison with Similar Compounds

Properties

CAS No.

80499-92-9

Molecular Formula

C26H20

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-3,4-dihydrophenanthrene

InChI

InChI=1S/C26H20/c1-2-6-19(7-3-1)20-10-12-21(13-11-20)23-16-17-26-24(18-23)15-14-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2

InChI Key

LZOHGMTWNMPUMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C=C1C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.